molecular formula C12H13NO B046742 N-(1-Naphthalen-2-yl-ethyl)hydroxylamine CAS No. 111525-02-1

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Cat. No.: B046742
CAS No.: 111525-02-1
M. Wt: 187.24 g/mol
InChI Key: FXXGFKZGWPEIDO-UHFFFAOYSA-N
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Description

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, purification processes, and ensuring safety and environmental compliance during production .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. Specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthalen-1-yl-ethyl)hydroxylamine
  • N-(2-Naphthalen-2-yl-ethyl)hydroxylamine
  • N-(1-Phenyl-ethyl)hydroxylamine

Uniqueness

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research purposes .

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXGFKZGWPEIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443689
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111525-02-1
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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